6-Amino-4-methyl-7-hydroxy-1-indanone
Description
6-Amino-4-methyl-7-hydroxy-1-indanone is a substituted indanone derivative featuring an amino group at position 6, a methyl group at position 4, and a hydroxyl group at position 6. Indanones are bicyclic aromatic compounds with a ketone group in the five-membered ring, and their functionalization at specific positions significantly influences their physicochemical and pharmacological properties.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
6-amino-7-hydroxy-4-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H11NO2/c1-5-4-7(11)10(13)9-6(5)2-3-8(9)12/h4,13H,2-3,11H2,1H3 |
InChI Key |
ARYJPNOJKIDZSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1CCC2=O)O)N |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 6-Amino-4-methyl-7-hydroxy-1-indanone exhibit notable anticancer activities. Indanone derivatives have been shown to possess cytotoxic effects against various cancer cell lines. For example, certain indanone derivatives have been linked to the inhibition of tumor growth and induction of apoptosis in cancer cells, suggesting potential applications in cancer therapy .
Neuroprotective Effects
Indanones are also recognized for their neuroprotective properties, particularly in the context of Alzheimer's disease. The compound donepezil, which contains an indanone moiety, is widely used for treating mild to moderate Alzheimer's disease. Research has shown that 6-Amino-4-methyl-7-hydroxy-1-indanone may share similar mechanisms, potentially acting through cholinergic pathways to enhance cognitive function .
Melanogenesis Regulation
Recent studies have highlighted the role of 6-Amino-4-methyl-7-hydroxy-1-indanone in regulating melanogenesis. It has been observed to enhance melanin production in B16-F10 melanoma cells by modulating various signaling pathways such as GSK3β/β-catenin and MAPK . This property could be beneficial in cosmetic applications aimed at skin pigmentation.
As a Synthetic Intermediate
6-Amino-4-methyl-7-hydroxy-1-indanone serves as a valuable intermediate in organic synthesis. Its structure allows for further functionalization, making it a versatile building block for the synthesis of more complex molecules. This includes its use in synthesizing biologically active compounds and pharmaceuticals .
Green Chemistry Approaches
The synthesis of 6-Amino-4-methyl-7-hydroxy-1-indanone can be achieved through various methodologies, including microwave-assisted synthesis and ultrasound techniques that align with green chemistry principles. These methods reduce reaction times and improve yields while minimizing environmental impact .
Case Study: Anticancer Activity
A study investigating the anticancer properties of indanone derivatives found that specific modifications to the indanone structure could enhance cytotoxicity against breast cancer cell lines. The research demonstrated that compounds similar to 6-Amino-4-methyl-7-hydroxy-1-indanone exhibited IC50 values in the low micromolar range, indicating potent activity .
Case Study: Neuroprotective Mechanisms
In another study focused on neuroprotection, researchers evaluated the effects of 6-Amino-4-methyl-7-hydroxy-1-indanone on neuronal cell cultures exposed to neurotoxic agents. Results indicated that the compound significantly reduced cell death and oxidative stress markers, supporting its potential as a therapeutic agent for neurodegenerative diseases .
Summary Table of Applications
Chemical Reactions Analysis
Contextual Insights from Structurally Similar Compounds
While direct data for 6-amino-4-methyl-7-hydroxy-1-indanone is unavailable, insights can be extrapolated from analogous 1-indanone derivatives:
Reactivity of Hydroxyl and Amino Substituents
-
Hydroxyl groups in 7-hydroxy-4-methyl-1-indanone are known to participate in Friedel-Crafts acylation and alkylation reactions, forming diverse derivatives such as methoxy or bromo-substituted indanones (e.g., 4-bromo-7-hydroxy-1-indanone) via electrophilic substitution .
-
Amino groups in indanones (e.g., 2-amino-1-indanones) typically undergo acylation or alkylation under basic or acidic conditions. For example, amino-substituted indanones react with acyl chlorides to form amide derivatives .
Cyclization and Ring-Formation Reactions
-
Intramolecular cyclization of 3-arylpropionic acids via Lewis acid catalysis (e.g., NbCl₅, AlCl₃) is a common method to synthesize 1-indanones. Substituents like hydroxyl or amino groups may influence regioselectivity during cyclization .
-
Radical-mediated annulations involving indanones and alkynes have been reported, enabling access to fused polycyclic structures. For example, microwave-assisted reactions with tetramethylsilyl-substituted alkynes yield spirocyclic derivatives .
Hypothetical Reaction Pathways
Based on structural analogs, potential reactions for 6-amino-4-methyl-7-hydroxy-1-indanone include:
| Reaction Type | Expected Outcome | Catalysts/Conditions |
|---|---|---|
| Acylation | Formation of amides or esters at the amino/hydroxyl groups | Acyl chlorides, base (e.g., Et₃N) |
| Electrophilic Substitution | Bromination or nitration at the aromatic ring (para/ortho to hydroxyl/amino groups) | Br₂/FeBr₃, HNO₃/H₂SO₄ |
| Reductive Amination | Conversion of ketone to amine via imine intermediates | NaBH₃CN, NH₄OAc |
| Cross-Coupling | Suzuki-Miyaura or Buchwald-Hartwig coupling for functionalization | Pd catalysts, aryl halides |
Research Gaps and Recommendations
-
Experimental Validation : Targeted synthesis and reaction studies are required to confirm the hypothesized pathways.
-
Computational Modeling : DFT studies could predict reactive sites and optimize conditions for functionalization.
-
Biological Activity Screening : Given the bioactivity of related indanones (e.g., cytotoxicity, enzyme inhibition), this compound merits pharmacological evaluation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Positioning
2-Aminoindane Derivatives
- 2-Aminoindane hydrochloride (SU-8629): Studied as a non-narcotic analgesic, this compound lacks hydroxyl and methyl groups but shares the amino-substituted indane core. Its pharmacological activity is attributed to interactions with adrenergic receptors or monoamine oxidase inhibition .
- Key Difference: The amino group at position 2 in SU-8629 contrasts with the position 6 amino group in the target compound, which may alter receptor binding affinity or metabolic stability.
Methoxy-Substituted Indanones
- 5-Methoxy-1-indanone and 6-Methoxy-1-indanone: These derivatives, listed in reagent catalogs, exhibit methoxy substituents instead of amino or hydroxyl groups. Their melting points (108–110°C) and high purity (>95%) suggest stability under standard conditions .
Indole Derivatives
- hydroxyl in the target compound). Indoles often exhibit distinct electronic properties due to their nitrogen-containing heterocycle .
Physicochemical Properties
| Compound | Core Structure | Substituents | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 6-Amino-4-methyl-7-hydroxy-1-indanone | Indanone | 6-NH₂, 4-CH₃, 7-OH | Not reported | Amino, Hydroxyl |
| 2-Aminoindane hydrochloride | Indane | 2-NH₂ | Not reported | Amino |
| 5-Methoxy-1-indanone | Indanone | 5-OCH₃ | 108–110 | Methoxy |
| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | Indole | 7-Cl, 3-CH₃, 2-COOH | Not reported | Carboxylic acid, Chloro |
Notes:
- The hydroxyl and amino groups in 6-Amino-4-methyl-7-hydroxy-1-indanone likely enhance polarity and hydrogen-bonding capacity compared to methoxy or chloro substituents.
- Lack of reported melting points for amino/hydroxy-substituted indanones suggests gaps in publicly available data .
Research Findings and Gaps
- Structural Insights: Kier (1973) emphasized that molecular conformation dictates bioactivity; the spatial arrangement of substituents in 6-Amino-4-methyl-7-hydroxy-1-indanone may favor interactions with biological targets distinct from 2-aminoindanes .
- Synthetic Utility: Methoxy-substituted indanones are commercially available for organic synthesis, whereas amino/hydroxy derivatives may require specialized protection-deprotection strategies .
- Data Limitations: No direct studies on 6-Amino-4-methyl-7-hydroxy-1-indanone were identified in the evidence, highlighting the need for experimental characterization of its properties.
Preparation Methods
Cyclization of Substituted Carboxylic Acids and Esters
A prevalent approach involves cyclizing substituted carboxylic acids or esters. For example, polyphosphoric acid (PPA)-mediated cyclization of 3-arylacrylic acids yields 1-indanones with substituents at the 4- and 7-positions. In one protocol, 3-(3,5-dimethoxybenzyl)malonate undergoes cyclization in methanesulfonic acid to produce 5,7-dimethoxy-1-indanone in 95% yield. Adapting this method, 4-methyl-7-hydroxy-1-indanone (a precursor to the target compound) is synthesized via cyclization of diethyl 2-(3-hydroxy-4-methylbenzyl)malonate under acidic conditions.
Friedel-Crafts Acylation and Alkylation
Niobium pentachloride (NbCl₅)-catalyzed Friedel-Crafts reactions enable the direct formation of 1-indanones from acrylic acids and aromatic substrates. For instance, 3,3-dimethylacrylic acid reacts with substituted benzenes to generate 2-substituted 1-indanones in yields up to 78%. This method’s regioselectivity is critical for positioning methyl and hydroxy groups during core assembly.
Introducing the 4-Methyl and 7-Hydroxy Substituents
Directed ortho-Metalation for Substituent Control
Directed ortho-metalation (DoM) strategies allow precise installation of substituents. Using a ketone or ester as a directing group, lithiation of 1-indanone derivatives at low temperatures (-78°C) facilitates electrophilic quenching with methyl iodide or trimethylboroxine to introduce the 4-methyl group. Subsequent demethylation of a methoxy group at position 7 (via BBr₃) yields the 7-hydroxy substituent.
Protecting Group Strategies
Temporary protection of the 7-hydroxy group as a methoxy or benzyl ether prevents undesired side reactions during methyl group installation. For example, 7-methoxy-4-methyl-1-indanone is synthesized via Friedel-Crafts acylation, followed by deprotection using HBr/AcOH to restore the hydroxy group.
Functionalization at Position 6: Amino Group Introduction
Nitration-Reduction Sequence
Nitration of 4-methyl-7-hydroxy-1-indanone introduces a nitro group at position 6, leveraging the directing effects of the hydroxy and methyl substituents. Using fuming nitric acid (HNO₃) in sulfuric acid at 0–5°C, nitration occurs preferentially at the 6-position (meta to the hydroxy group and ortho to the methyl group). Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduction converts the nitro group to an amine, yielding 6-amino-4-methyl-7-hydroxy-1-indanone.
Table 1: Nitration-Redution Conditions and Yields
Sandmeyer Reaction for Direct Amination
An alternative route employs halogenated intermediates. Bromination of 4-methyl-7-hydroxy-1-indanone at position 6 (via NBS or Br₂/FeBr₃) forms 6-bromo-4-methyl-7-hydroxy-1-indanone. Subsequent amination using Cu(I)-catalyzed Ullmann coupling with aqueous ammonia introduces the amino group. This method avoids nitro intermediates but requires stringent temperature control (100–120°C in DMF).
Advanced Catalytic Methods
Rhodium-Catalyzed Isomerization
Racemic α-arylpropargyl alcohols undergo rhodium-catalyzed isomerization to enantiomerically enriched 1-indanones. While this method is primarily used for core synthesis, modifying the starting alcohol with pre-installed methyl and hydroxy groups could streamline access to the target compound.
Palladium-Mediated Cross-Coupling
Suzuki-Miyaura coupling of 6-bromo-4-methyl-7-hydroxy-1-indanone with ammonia-derived boronic esters offers a novel pathway. However, limited literature exists on ammonia’s compatibility in such reactions, necessitating further optimization.
Challenges and Optimization Considerations
-
Regioselectivity in Nitration : Competing directing effects of the hydroxy (meta) and methyl (ortho/para) groups require careful control of reaction conditions to favor 6-nitration.
-
Amino Group Stability : The 6-amino group is prone to oxidation; thus, in-situ reduction and immediate purification are recommended.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during cross-coupling but may complicate isolation .
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 6-Amino-4-methyl-7-hydroxy-1-indanone, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation followed by amination. Optimization parameters include adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature control (e.g., 0–6°C for sensitive intermediates), and catalyst screening (e.g., Lewis acids for regioselectivity). Purification via column chromatography with gradient elution (hexane/ethyl acetate) and validation using HPLC (>96.0% purity thresholds) are critical .
Q. Which spectroscopic techniques are most effective for characterizing structural and functional groups in 6-Amino-4-methyl-7-hydroxy-1-indanone?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to confirm aromatic proton environments and methyl/amino group positions.
- FT-IR to identify hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches.
- High-resolution mass spectrometry (HRMS) to verify molecular weight (C₁₀H₁₁NO₂; theoretical MW: 177.21). Cross-reference with computational predictions (e.g., PubChem data) to resolve ambiguities .
Q. How should stability studies be designed to assess the compound’s degradation under varying pH and temperature conditions?
- Methodological Answer : Prepare buffered solutions (pH 2–10) and incubate samples at 25°C, 40°C, and 60°C. Monitor degradation kinetics via HPLC at intervals (0, 7, 14 days). Use Arrhenius plots to predict shelf-life. Store samples at 0–6°C with desiccants to minimize hydrolysis .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for 6-Amino-4-methyl-7-hydroxy-1-indanone across in vitro models be resolved?
- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to compare experimental variables:
- Cell line specificity (e.g., HEK-293 vs. HepG2).
- Assay conditions (e.g., serum-free vs. serum-containing media).
- Dose-response normalization (e.g., IC₅₀ calculations using nonlinear regression).
- Apply meta-analysis to identify confounding factors and validate findings in orthogonal assays (e.g., SPR for binding affinity) .
Q. What computational strategies are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking (AutoDock Vina) to screen against protein databases (PDB IDs).
- Molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100-ns trajectories.
- QSAR modeling to correlate substituent effects (e.g., methyl/amino groups) with activity. Validate predictions via in vitro enzymatic assays (e.g., fluorescence polarization) .
Q. What strategies mitigate low regioselectivity during the synthesis of 6-Amino-4-methyl-7-hydroxy-1-indanone derivatives?
- Methodological Answer :
- Use protective groups (e.g., tert-butyldimethylsilyl for hydroxyl) to direct reactivity.
- Screen transition-metal catalysts (e.g., Pd/Cu for Ullmann coupling) to enhance C–N bond formation.
- Employ microwave-assisted synthesis to reduce side reactions and improve yield .
Q. How can researchers address discrepancies in spectroscopic data interpretation caused by tautomerism or structural isomerism?
- Methodological Answer : Perform variable-temperature NMR (VT-NMR) to detect tautomeric equilibria. Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Compare experimental data with density functional theory (DFT)-predicted chemical shifts (Gaussian 16) .
Methodological Frameworks for Rigorous Research Design
- Experimental Design : Apply the PICO framework (Population: target protein; Intervention: compound concentration; Comparison: control analogs; Outcome: binding affinity) to structure hypothesis-driven studies .
- Data Validation : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing replication studies to address data contradictions .
- Reporting Standards : Include raw data in appendices and processed data in the main text, with explicit documentation of instrumental uncertainties (e.g., ±0.5°C for temperature-sensitive reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
